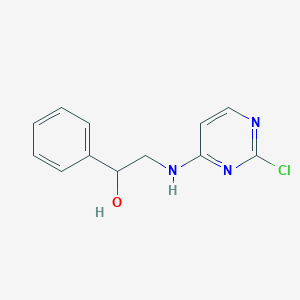
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol
Vue d'ensemble
Description
The compound “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many biological compounds . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” are not available, pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .
Chemical Reactions Analysis
The reactivity of “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” would likely be influenced by the presence of the pyrimidine ring and the phenyl group. Pyrimidine derivatives have been found to exhibit a wide range of biological activities .
Applications De Recherche Scientifique
Application in Biotechnology and Pharmaceuticals
The compound 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol shows potential in biotechnological and pharmaceutical applications. It is structurally related to Phenylethanoid glycosides (PhGs) and Iridoids, both known for their significant biological activities. The purification of these compounds from plants is challenging due to their strong adsorption onto solid supports during separation. However, countercurrent separation (CCS) technology, a liquid–liquid based technology, has been successfully used for the separation of specialized plant metabolites, including PhGs and Iridoids, which could be structurally or functionally related to 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol. This suggests potential applications in extracting and purifying similar compounds with biological relevance (Luca, Miron, Ignatova, & Skalicka‐Woźniak, 2019).
Role in Organic Synthesis and Catalysis
The compound also appears to be relevant in the context of organic synthesis and catalysis. The pyranopyrimidine core, structurally similar to 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol, is crucial in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are structurally related, indicates the importance of this compound in synthetic chemistry. The review on the synthesis pathways and the use of hybrid catalysts for the development of related compounds underscores the significance of 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol in advancing organic synthesis and catalysis (Parmar, Vala, & Patel, 2023).
Environmental and Toxicological Studies
While the compound itself was not directly studied in environmental contexts, structurally and functionally similar compounds have been the subject of toxicological reviews and environmental impact assessments. For instance, the review on the toxicology and environmental impact of 2,4-D herbicide, which shares some structural similarities with 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol, highlights the importance of understanding the environmental behavior and potential risks of such compounds. It suggests a need for careful management and further research to understand the full scope of their impact on health and ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020).
Orientations Futures
The future directions for research into “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” would likely depend on the results of initial studies into its properties and potential applications. Given the biological activity of similar pyrimidine derivatives, it could be a promising area for further investigation .
Propriétés
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLEKGKZIGVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



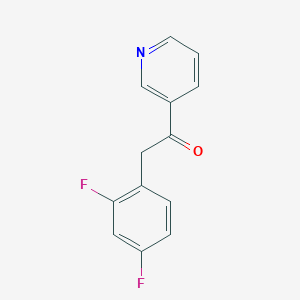
![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
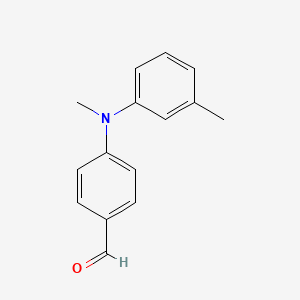
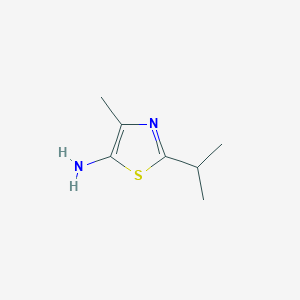
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
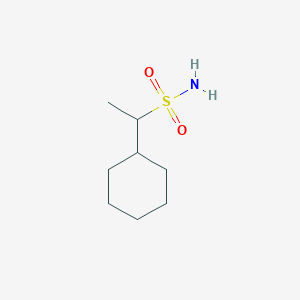
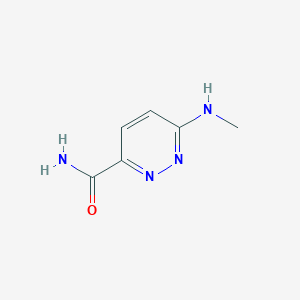
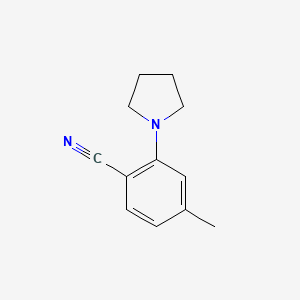
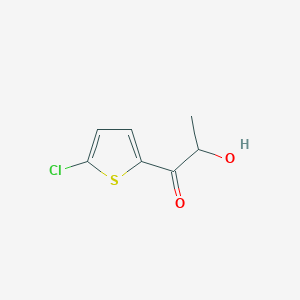
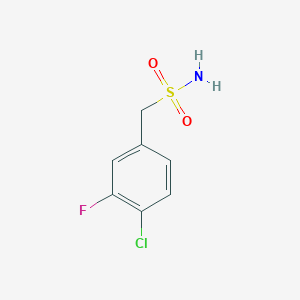
![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)
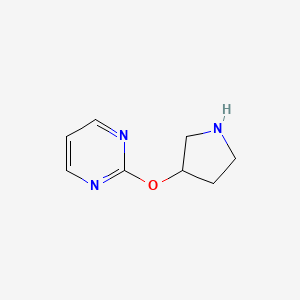
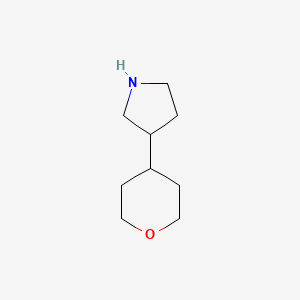
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)